molecular formula C14H8BrN5O3S B381495 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole CAS No. 328017-17-0

2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole

Cat. No. B381495
CAS RN: 328017-17-0
M. Wt: 406.22g/mol
InChI Key: PATWHVWNSJDYAD-UHFFFAOYSA-N
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Description

“2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a type of heterocyclic compound. These types of compounds are known to have a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine core is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For similar compounds, reactions have been carried out in different solvents and under different conditions to achieve various results .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazo[1,2-a]pyrimidine derivatives have shown significant biological and therapeutic value, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic activities .

properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN5O3S/c15-12-10(17-13-16-4-1-5-19(12)13)7-24-14-18-9-6-8(20(21)22)2-3-11(9)23-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATWHVWNSJDYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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